The synthesis of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate can be achieved through several methods, primarily involving the bromomethylation of biphenyl derivatives followed by esterification. One common synthetic route involves:
This method has been detailed in various patents and research articles, highlighting specific reaction conditions such as temperature, pressure, and catalyst types .
The molecular structure of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate features a biphenyl core with a tert-butyl ester group and a bromomethyl substituent. Key structural details include:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into steric interactions and potential reactivity patterns .
Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate can participate in various chemical reactions:
These reactions are critical for developing new compounds in medicinal chemistry .
The mechanism of action for tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate primarily relates to its role as an intermediate in synthesizing pharmaceuticals. For instance, when used in the synthesis of angiotensin II receptor antagonists, it acts as a building block that facilitates the introduction of biologically active moieties through subsequent chemical transformations.
The reactivity of the bromomethyl group allows for selective modifications that enhance pharmacological properties, such as increased binding affinity to target receptors or improved metabolic stability .
Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate exhibits several important physical and chemical properties:
These properties are crucial for its application in chromatography and other analytical techniques .
Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate finds diverse applications in scientific research:
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-40-6) is a specialized organic compound with the molecular formula C₁₈H₁₉BrO₂ and a molecular weight of 347.25 g/mol. This crystalline solid serves as a critical synthetic intermediate in modern pharmaceutical chemistry, particularly in the production of angiotensin II receptor antagonists (ARRAs). Its structural architecture – featuring a reactive bromomethyl group (-CH₂Br) and a sterically shielded tert-butyl ester – enables precise carbon-carbon and carbon-heteroatom bond formation. The compound’s significance is underscored by its role in synthesizing blockbuster antihypertensive drugs like Telmisartan, where it functions as a key molecular scaffold for constructing the active pharmaceutical ingredient’s biphenyl core [8] [9].
This compound belongs to the biphenyl carboxylate ester family, characterized by a 1,1'-biphenyl backbone with distinct functionalization at the 2- and 4'-positions:
Systematic IUPAC nomenclature designates it as 1,1-dimethylethyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate. Common synonyms include Telmisartan Bromo t-Butyl Ester and Telmisartan EP Impurity H, reflecting its pharmaceutical relevance [5].
Structural Features Governing Reactivity:
The industrial synthesis proceeds via free-radical bromination of the methyl precursor (tert-butyl 4'-methylbiphenyl-2-carboxylate, CAS 114772-36-0), achieving 85% yield under optimized conditions [2]:
Representative Protocol:
1. Reactant: 268.0 kg tert-butyl 4'-methylbiphenyl-2-carboxylate 2. Brominating Agent: 157.3 kg 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) 3. Initiator: 1.6 kg azobisisobutyronitrile (AIBN) 4. Solvent: 572 L methyl acetate 5. Temperature: 60–65°C 6. Workup: Distillation, addition of isopropanol/water/sodium acetate, crystallization
Key Physical Properties [6]:
Property | Value | Conditions |
---|---|---|
Melting Point | 108–110°C | — |
Boiling Point | 437 ± 38°C | Predicted |
Density | 1.278 ± 0.06 g/cm³ | Predicted |
Solubility | Chloroform, DMSO, ethyl acetate | 25°C |
Storage Stability | 2–8°C under inert gas (N₂/Ar) | Long-term |
HPLC Purity | >95% | C18 reverse-phase methods |
The crystalline solid exhibits low hygroscopicity but requires protection from light due to potential C–Br bond homolysis. Its solubility profile favors aprotic organic solvents, with negligible solubility in aqueous media (<0.1 mg/mL) [6].
The bromomethyl group’s electrophilic character enables diverse transformations essential for complex molecule assembly:
Mechanistic Advantage: The bromine’s primary alkyl configuration avoids elimination pathways common to secondary/tertiary halides, ensuring high substitution yields (>90% in optimized systems) [8].
This compound’s primary industrial utility lies in synthesizing Telmisartan (CAS 144701-48-4), a potent ARRA with ~24-hour half-life:
Telmisartan Synthesis Pathway [8] [9] [10]:
1. Condensation: React with 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole 2. Displacement: Bromomethyl group attacked by benzimidazole nitrogen (N-alkylation) 3. Deprotection: Acid-mediated tert-butyl ester cleavage 4. Purification: Crystallization to >99.5% purity
Process Advantages:
Comparative Intermediate Utility in ARRAs:
Drug (Brand) | Intermediate Role | Key Structural Contribution |
---|---|---|
Telmisartan (Micardis®) | Direct precursor for biphenyltetrazole moiety | Links benzimidazole to biphenyl core |
Candesartan (Atacand®) | Not directly used | — |
Valsartan (Diovan®) | Not directly used | — |
Olmesartan (Benicar®) | Potential alkylating agent for imidazole | Under investigation |
Beyond Telmisartan, this compound demonstrates expanding utility:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7